

ATTO 565 Maleimide for Cysteine Labeling: A Technical Guide

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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This in-depth technical guide provides a comprehensive overview of **ATTO 565** maleimide, a fluorescent probe widely utilized for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the dye's properties, the underlying chemistry of the labeling reaction, detailed experimental protocols, and troubleshooting guidance.

Core Principles: The Thiol-Maleimide Reaction

The specific labeling of cysteine residues with **ATTO 565** maleimide is achieved through a Michael addition reaction.[1][2] In this reaction, the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[3] This results in the formation of a stable, covalent thioether bond, effectively conjugating the fluorescent dye to the protein.[1] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where it is approximately 1,000 times faster than the reaction with amines.[1][2]

Properties of ATTO 565 Maleimide

ATTO 565 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[4][5][6] These characteristics make it particularly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., STED, PALM, dSTORM), and flow cytometry.[5][6][7]

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	733 g/mol	[5]
Excitation Maximum (λ_{abs})	564 nm	[5]
Emission Maximum (λ_{fl})	590 nm	[5]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[5]
Fluorescence Quantum Yield (η_{fl})	90%	[5]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[5]
Correction Factor at 260 nm (CF260)	0.27	[5]
Correction Factor at 280 nm (CF280)	0.12	[5]
Net Electrical Charge (post-coupling)	-1	[5]

Experimental Protocols

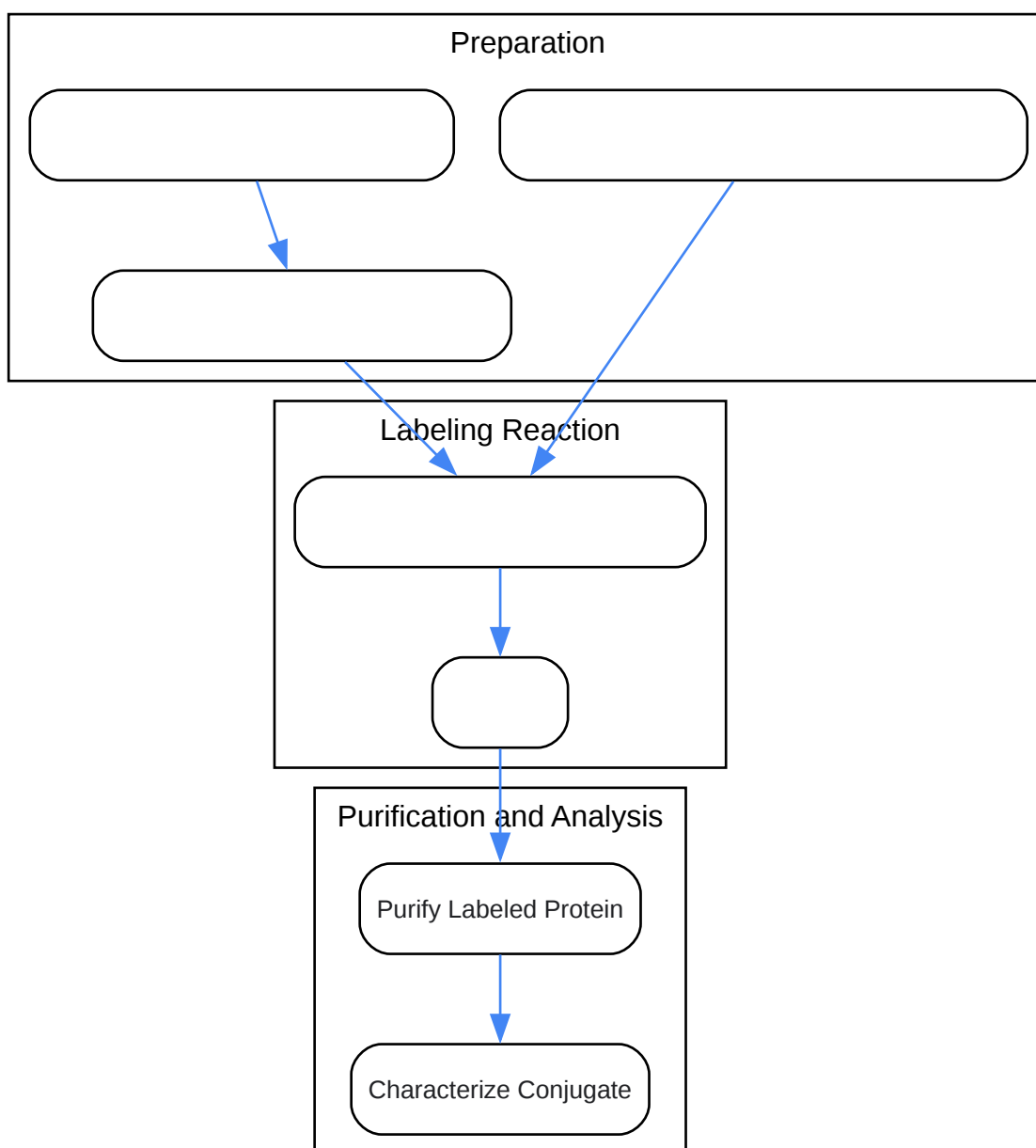
The following sections provide a detailed methodology for the successful labeling of proteins with **ATTO 565** maleimide.

Materials and Reagents

- Protein of interest with accessible cysteine residue(s)
- ATTO 565** maleimide
- Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5.[5][8] The buffer should be free of any thiol-containing reagents.

- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[5]
[8]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow Diagram



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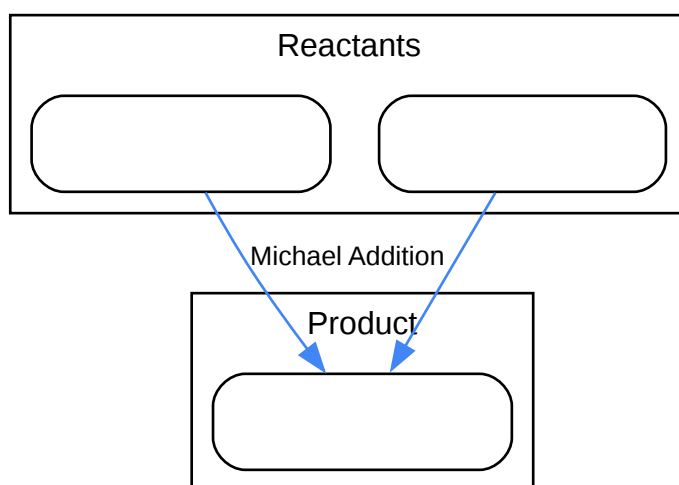
Caption: General experimental workflow for protein labeling with **ATTO 565** maleimide.

Detailed Protocol

- Protein Preparation:
 - Dissolve the protein in the chosen reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL (typically 50-100 μ M).[\[5\]](#)[\[8\]](#)
 - If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. [\[5\]](#)[\[9\]](#) If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the labeling reaction.[\[5\]](#) TCEP does not need to be removed.[\[5\]](#)
- **ATTO 565** Maleimide Stock Solution Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **ATTO 565** maleimide in anhydrous DMSO or DMF.[\[5\]](#)[\[8\]](#) Protect the stock solution from light.[\[5\]](#)
- Labeling Reaction:
 - Add a 10 to 20-fold molar excess of the **ATTO 565** maleimide stock solution to the protein solution.[\[5\]](#)[\[9\]](#) It is recommended to add the dye dropwise while gently stirring.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[9\]](#)
- Purification:
 - Remove unreacted dye and any hydrolyzed maleimide by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or other suitable purification methods.[\[8\]](#)[\[10\]](#)
- Characterization (Degree of Labeling):
 - The degree of labeling (DOL), which is the molar ratio of dye to protein, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of **ATTO 565** (564 nm, A_{max}).
- Calculate the corrected protein absorbance (A_{280c}) using the following formula: $A_{280c} = A_{280} - (A_{max} * CF_{280})$ where CF₂₈₀ for **ATTO 565** is 0.12.[5]
- Calculate the molar concentration of the protein and the dye using their respective molar extinction coefficients.
- The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

Thiol-Maleimide Reaction Mechanism



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Caption: The Michael addition reaction between a cysteine thiol and a maleimide group.

Troubleshooting and Considerations

Issue	Potential Cause	Suggested Solution	Reference
Low Labeling Efficiency	Insufficiently reduced disulfide bonds.	Increase the concentration of the reducing agent or the incubation time.	[5] [9]
Hydrolysis of the maleimide group.	Prepare the maleimide stock solution fresh and use it immediately. Ensure the pH of the reaction buffer is not significantly above 7.5.	[1] [5]	
Inaccessible cysteine residues.	Consider denaturing the protein under non-reducing conditions to expose the cysteine residues.		
Non-specific Labeling	Reaction with other nucleophiles (e.g., amines).	Maintain the reaction pH between 6.5 and 7.5. [1]	[1]
Loss of Protein Activity	Labeling of a cysteine residue in the active site.	Consider site-directed mutagenesis to move the cysteine residue to a less critical location.	[11]
Over-labeling of the protein.	Reduce the molar excess of the maleimide dye.	[11]	
Precipitation of Protein	The dye may decrease the solubility of the protein.	Use a more water-soluble derivative of the fluorophore if available. Perform the labeling reaction at a	[8] [11]

lower temperature
(e.g., 4°C) for a longer
duration.

Potential Side Reactions

It is important to be aware of potential side reactions that can affect the homogeneity and stability of the final conjugate:

- **Hydrolysis of the Maleimide Ring:** In aqueous solutions, especially at pH values above 8, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[1][5]
- **Retro-Michael Reaction:** The thioether bond can potentially undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1]
- **Thiazine Rearrangement:** For proteins or peptides with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][3]

By carefully controlling the experimental conditions and being mindful of these potential issues, researchers can successfully utilize **ATTO 565** maleimide for the specific and efficient fluorescent labeling of cysteine-containing biomolecules for a wide range of applications.

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